molecular formula C15H8Br3NO2 B2696071 (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime CAS No. 477847-05-5

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime

Cat. No.: B2696071
CAS No.: 477847-05-5
M. Wt: 473.946
InChI Key: BSAWUWFAPRCRJG-XMHGGMMESA-N
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Description

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime is a complex organic compound that features a benzofuran core substituted with bromine atoms and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime typically involves multiple steps, starting from commercially available precursors

    Bromination: The benzofuran core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces bromine atoms at the desired positions on the benzofuran ring.

    Oxime Formation: The brominated benzofuran derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime group can be reduced to form amines, which can further react to form various derivatives.

    Substitution: The bromine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Nitrile oxides: Formed from the oxidation of the oxime group.

    Amines: Formed from the reduction of the oxime group.

    Substituted benzofurans: Formed from nucleophilic substitution of the bromine atoms.

Scientific Research Applications

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime involves its interaction with biological targets. The benzofuran core can interact with enzymes and receptors, potentially inhibiting their activity. The oxime group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime is unique due to the presence of multiple bromine atoms and the oxime functional group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br3NO2/c16-10-3-1-8(2-4-10)14(19-20)13-6-9-5-11(17)7-12(18)15(9)21-13/h1-7,20H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWUWFAPRCRJG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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